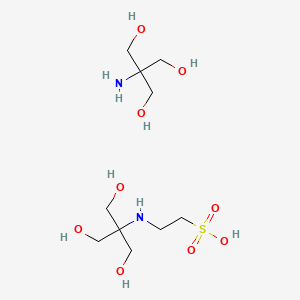

1,2,3,5,6,7-Hexahydro-s-indacene

Descripción general

Descripción

1,2,3,5,6,7-Hexahydro-s-indacene is an organic compound found in nature, which is known for its wide range of applications in the scientific field. It is a highly versatile compound that has been used for a variety of purposes, including synthesis, scientific research, and drug development. This compound is also known for its unique biochemical and physiological effects on organisms and is of great interest to scientists.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2,3,5,6,7-Hexahydro-s-indacene: is utilized as an intermediate in the synthesis of complex organic molecules. Its structure is pivotal in the construction of cyclic and polycyclic compounds due to its stability and reactivity under various synthetic conditions .

Pharmaceutical Research

In pharmaceuticals, this compound serves as a building block for creating novel therapeutic agents. For instance, it’s used in the synthesis of 1-ethyl-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)piperidine-4-sulfonamide , a compound with potential applications in treating medical disorders through NLRP3 inhibition .

Materials Science

The hexahydro-s-indacene framework is significant in materials science for the development of new materials with specific optical or electronic properties. Its derivatives can be applied in creating organic semiconductors and conductive polymers .

Chemical Engineering

In chemical engineering, 1,2,3,5,6,7-Hexahydro-s-indacene is used as a precursor in the design of catalysts and other functional materials that facilitate various chemical reactions, enhancing efficiency and selectivity .

Analytical Chemistry

This compound is also relevant in analytical chemistry, where it can be used as a standard or reference material in chromatographic analysis and spectrometry to identify or quantify other substances .

Environmental Science

1,2,3,5,6,7-Hexahydro-s-indacene: plays a role in environmental science research, particularly in the study of hydrocarbons’ environmental impact and degradation. It can be used to model the behavior of similar compounds in ecological systems .

Biochemistry

In biochemistry, it’s employed in the study of metabolic pathways involving hydrocarbons. It can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the biochemical mechanisms of hydrocarbon metabolism .

Industrial Uses

Lastly, it finds industrial applications as a synthetic intermediate in the production of dyes, pigments, and other industrial chemicals. Its versatility in reactions makes it a valuable component in various manufacturing processes .

Propiedades

IUPAC Name |

1,2,3,5,6,7-hexahydro-s-indacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGHRKGPUUKBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3)C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197806 | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,5,6,7-Hexahydro-s-indacene | |

CAS RN |

495-52-3 | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1,2,3,5,6,7-Hexahydro-s-indacene?

A: 1,2,3,5,6,7-Hexahydro-s-indacene is a fused bicyclic hydrocarbon composed of two cyclopentane rings sharing a common bond, resulting in a central five-membered ring fused with two cyclohexane rings. This unique structure serves as a versatile scaffold for creating diverse molecular architectures. []

Q2: Can you provide examples of how the structure of 1,2,3,5,6,7-Hexahydro-s-indacene derivatives has been modified to explore structure-activity relationships?

A: Researchers studying MCC950, an inhibitor of the NLRP3 inflammasome containing a 1,2,3,5,6,7-hexahydro-s-indacene moiety, explored the impact of hydroxylation at different positions on the hexahydroindacene ring. They synthesized three possible regioisomers of the major human metabolite of MCC950 and assessed their inhibitory activity against NLRP3-induced IL-1β production in human macrophages. [] This study demonstrated the significance of the hexahydroindacene moiety for the activity and provided insights into the structure-activity relationship.

Q3: Are there any specific applications of 1,2,3,5,6,7-Hexahydro-s-indacene derivatives in supramolecular chemistry?

A: Yes, the unique structural features of 1,2,3,5,6,7-hexahydro-s-indacene make it a promising building block in supramolecular chemistry. Studies have demonstrated its potential to assemble into macrocycles with directionally persistent peri-substitution. [] These macrocycles could find applications in host-guest chemistry, molecular recognition, and the development of novel materials.

Q4: How has 1,2,3,5,6,7-Hexahydro-s-indacene been utilized as a key intermediate in total synthesis?

A: Researchers have successfully employed 1,2,3,5,6,7-hexahydro-s-indacene derivatives as key intermediates in the total synthesis of complex natural products. For instance, the compound methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate has been identified as a crucial intermediate in the synthesis of Illudinine, a natural product with potential medicinal properties. [, ]

Q5: Can you elaborate on the synthetic strategies employed for the preparation of 1,2,3,5,6,7-Hexahydro-s-indacene derivatives?

A: Various synthetic approaches have been developed for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives. One approach involves the palladium-catalyzed triple cyclization of 2,7-alkadiynylic carbonates with allenes bearing a carbon nucleophile. This elegant strategy allows for the efficient construction of the fused tricyclic system in a single step. [] Another method utilizes a novel synthesis route involving a sulfonamide derivative and a hexahydro-s-indacene isocyanate, resulting in an anti-inflammatory agent. [] Additionally, researchers have explored the use of indanones as starting materials, converting them to isoquinolines, which can then be further elaborated into 1,2,3,5,6,7-hexahydro-s-indacene derivatives. []

Q6: Have there been any crystallographic studies conducted on 1,2,3,5,6,7-Hexahydro-s-indacene derivatives?

A: Yes, several crystal structures of 1,2,3,5,6,7-hexahydro-s-indacene derivatives have been reported, providing valuable insights into their conformational preferences and intermolecular interactions. For instance, the crystal structure of 2,6-diisocyano-1,2,3,5,6,7-hexahydro-s-indacene-2,6-dicarboxylic acid diethyl ester revealed a distorted five-membered ring adopting an envelope conformation. The molecular packing in the crystal lattice was stabilized by C-H…O hydrogen bonding interactions. [] Crystallographic analyses of other derivatives have also been reported, providing valuable structural information for understanding their properties and reactivity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1206273.png)

![N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1206293.png)